Cas no 10220-23-2 (4-(2-Methoxyethyl)morpholine)

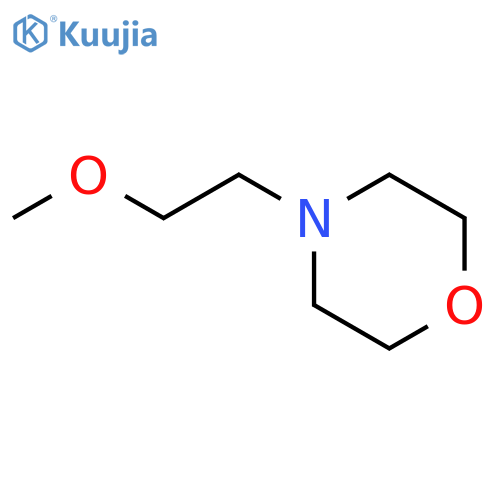

4-(2-Methoxyethyl)morpholine structure

商品名:4-(2-Methoxyethyl)morpholine

4-(2-Methoxyethyl)morpholine 化学的及び物理的性質

名前と識別子

-

- 4-(2-Methoxyethyl)morpholine

- 4-(2-methoxyethyl)-morpholin

- 4-(3-AMINOPROPYL)MORPHOLINE

- Einecs 233-531-3

- Morpholine, 4-(2-methoxyethyl)-

- SCHEMBL81823

- SH6Z2E9JPB

- SCHEMBL1706396

- D95625

- N-2-methoxyethylmorpholine

- DTXSID1065003

- JAEQOSKUYPMJAT-UHFFFAOYSA-N

- AKOS015915304

- AS-60718

- 10220-23-2

- NS00023120

- FT-0656695

- DTXCID3032709

-

- MDL: MFCD16038734

- インチ: InChI=1S/C7H15NO2/c1-9-5-2-8-3-6-10-7-4-8/h2-7H2,1H3

- InChIKey: JAEQOSKUYPMJAT-UHFFFAOYSA-N

- ほほえんだ: COCCN1CCOCC1

計算された属性

- せいみつぶんしりょう: 145.11000

- どういたいしつりょう: 145.11

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 3

- 複雑さ: 81.7

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 21.7A^2

- 疎水性パラメータ計算基準値(XlogP): -0.3

じっけんとくせい

- 密度みつど: 0.974

- ふってん: 181.4 °C at 760 mmHg

- フラッシュポイント: 58.9 °C

- 屈折率: 1.44

- PSA: 21.70000

- LogP: -0.09710

4-(2-Methoxyethyl)morpholine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A449036988-5g |

4-(2-Methoxyethyl)morpholine |

10220-23-2 | 95% | 5g |

$475.20 | 2023-09-04 | |

| Chemenu | CM163961-5g |

4-(2-methoxyethyl)morpholine |

10220-23-2 | 95% | 5g |

$54 | 2023-01-13 | |

| Chemenu | CM163961-25g |

4-(2-methoxyethyl)morpholine |

10220-23-2 | 95% | 25g |

$159 | 2023-01-13 | |

| eNovation Chemicals LLC | D950935-5g |

Morpholine, 4-(2-methoxyethyl)- |

10220-23-2 | 98% | 5g |

$100 | 2025-02-20 | |

| eNovation Chemicals LLC | K85428-100g |

4-(2-methoxyethyl)morpholine |

10220-23-2 | 97% | 100g |

$719 | 2025-02-24 | |

| A2B Chem LLC | AA08723-5g |

Morpholine, 4-(2-methoxyethyl)- |

10220-23-2 | 98%+;RG | 5g |

$64.00 | 2024-04-20 | |

| eNovation Chemicals LLC | D950935-5g |

Morpholine, 4-(2-methoxyethyl)- |

10220-23-2 | 98% | 5g |

$100 | 2024-07-28 | |

| eNovation Chemicals LLC | K85428-100g |

4-(2-methoxyethyl)morpholine |

10220-23-2 | 97% | 100g |

$719 | 2024-05-23 | |

| eNovation Chemicals LLC | D950935-5g |

Morpholine, 4-(2-methoxyethyl)- |

10220-23-2 | 98% | 5g |

$100 | 2025-02-28 | |

| eNovation Chemicals LLC | D950935-25g |

Morpholine, 4-(2-methoxyethyl)- |

10220-23-2 | 98% | 25g |

$175 | 2024-07-28 |

4-(2-Methoxyethyl)morpholine 関連文献

-

Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086

-

Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819

-

Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122

-

Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

10220-23-2 (4-(2-Methoxyethyl)morpholine) 関連製品

- 2038-03-1(4-(2-Aminoethyl)morpholine)

- 622-40-2(N-(2-Hydroxyethyl)morpholine)

- 3033-62-3(bis(2-dimethylaminoethyl)ether)

- 140-82-9(2-(2-Diethylaminoethoxy)ethanol)

- 70384-51-9(Tris(dioxa-3,6-heptyl)amine)

- 6425-39-4(2,2-Dimorpholinodiethylether)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:10220-23-2)4-(2-甲氧基乙基)吗啉

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ